3-[2-(4-bromophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
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Overview
Description
3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, an oxoethoxy linkage, and a cyclohepta[c]chromen core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the bromophenyl precursor. This precursor is then reacted with an oxoethoxy compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The oxoethoxy linkage and cyclohepta[c]chromen core contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
- 3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
Uniqueness
The presence of the bromophenyl group in 3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE distinguishes it from similar compounds, as bromine atoms can significantly influence the compound’s reactivity and biological activity. This unique feature makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19BrO4 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethoxy]-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
InChI |
InChI=1S/C22H19BrO4/c23-15-8-6-14(7-9-15)20(24)13-26-16-10-11-18-17-4-2-1-3-5-19(17)22(25)27-21(18)12-16/h6-12H,1-5,13H2 |
InChI Key |
RMVFASDZVYRYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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